Selfotel

Catalog No.
S542941
CAS No.
110347-85-8
M.F
C7H14NO5P
M. Wt
223.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selfotel

CAS Number

110347-85-8

Product Name

Selfotel

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid

Molecular Formula

C7H14NO5P

Molecular Weight

223.16 g/mol

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N

SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-piperidinecarboxylic acid, 4-(phosphonomethyl)-, cis-, 4-(phosphonomethyl)-2-piperidinecarboxylic acid, CGS 19755, CGS-19755, selfotel

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O

Description

The exact mass of the compound Selfotel is 223.061 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Pipecolic Acids - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Acute Ischemic Stroke

Application as an NMDA Antagonist

Application in Global Ischemia

Application in Focal Ischemia

Application in Trauma

Application in Spinal Cord Trauma

Selfotel, also known as CGS-19755, is a pharmaceutical compound classified as a competitive antagonist of the N-methyl-D-aspartate receptor. Its chemical structure is defined as (+/−)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, with a molecular formula of C₇H₁₄N₀₅P and a molar mass of 223.165 g·mol⁻¹. Initially developed for its neuroprotective properties, Selfotel was intended for treatment in conditions such as ischemic stroke and traumatic brain injury by blocking the excitotoxic effects of glutamate, a neurotransmitter implicated in neuronal damage during ischemic events .

Selfotel's mechanism of action hinges on its antagonism of the NMDA receptor. NMDA receptors are crucial for learning and memory, but overactivation can lead to excitotoxicity, a process causing neuronal cell death in stroke and other neurological conditions []. By blocking glutamate binding, Selfotel aimed to prevent excitotoxicity and promote neuroprotection [].

The synthesis of Selfotel involves multi-step organic reactions that typically require air- and moisture-sensitive reagents. For example, one synthetic route includes the use of palladium-catalyzed cross-coupling reactions to form the piperidine ring structure. Various analogs have been synthesized to explore modifications that could enhance its efficacy or reduce toxicity .

Selfotel was primarily researched for its application in treating neurological disorders characterized by excitotoxicity, such as:

  • Acute Ischemic Stroke: Initially aimed at improving outcomes in stroke patients.
  • Traumatic Brain Injury: Investigated for its potential to protect against neuronal damage from trauma.
  • Seizure Disorders: Explored for its anticonvulsant properties.

Despite its promising initial findings, clinical development was ultimately halted due to safety concerns and limited efficacy observed in trials .

Selfotel shares structural and functional similarities with several other compounds that act on the N-methyl-D-aspartate receptor. These include:

  • 2-Amino-5-phosphonopentanoic acid (AP5): A well-known NMDA antagonist used in research settings.
  • 2-Amino-7-phosphonoheptanoic acid (AP7): Another NMDA antagonist with similar properties.
  • 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP): A compound that also acts as an NMDA receptor antagonist.
  • D-(E)-4-(3-phosphonoprop-2-enyl)-piperazine-2-carboxylic acid (D-CPPene): A selective NMDA antagonist.

Uniqueness of Selfotel

Selfotel's uniqueness lies in its specific binding profile and neuroprotective capabilities under certain conditions. Unlike some noncompetitive NMDA antagonists such as ketamine or phencyclidine that can cause dissociative effects or neurotoxicity at high doses, Selfotel was designed to provide targeted neuroprotection without these side effects—though clinical evidence suggests it may still pose risks under specific circumstances .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

223.06095954 g/mol

Monoisotopic Mass

223.06095954 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4VGJ4A41L2
N0905W44Y3

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Other CAS

113229-62-2
110347-85-8

Wikipedia

Selfotel

Dates

Modify: 2023-08-15
1: Dziuganowska ZA, Ślepokura K, Volle JN, Virieux D, Pirat JL, Kafarski P. Structural Analogues of Selfotel. J Org Chem. 2016 Jun 17;81(12):4947-54. doi: 10.1021/acs.joc.6b00220. Epub 2016 Jun 1. PubMed PMID: 27187758.
2: Davis SM, Lees KR, Albers GW, Diener HC, Markabi S, Karlsson G, Norris J. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. Stroke. 2000 Feb;31(2):347-54. PubMed PMID: 10657404.
3: Juul N, Morris GF, Marshall SB, Marshall LF. Intracranial hypertension and cerebral perfusion pressure: influence on neurological deterioration and outcome in severe head injury. The Executive Committee of the International Selfotel Trial. J Neurosurg. 2000 Jan;92(1):1-6. PubMed PMID: 10616075.
4: Morris GF, Bullock R, Marshall SB, Marmarou A, Maas A, Marshall LF. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators. J Neurosurg. 1999 Nov;91(5):737-43. PubMed PMID: 10541229.
5: Ananda A, Morris GF, Juul N, Marshall SB, Marshall LF. The frequency, antecedent events, and causal relationships of neurologic worsening following severe head injury. Executive Committee of the international Selfotel Trial. Acta Neurochir Suppl. 1999;73:99-102. PubMed PMID: 10494350.
6: Morris GF, Juul N, Marshall SB, Benedict B, Marshall LF. Neurological deterioration as a potential alternative endpoint in human clinical trials of experimental pharmacological agents for treatment of severe traumatic brain injuries. Executive Committee of the International Selfotel Trial. Neurosurgery. 1998 Dec;43(6):1369-72; discussion 1372-4. PubMed PMID: 9848851.
7: Yenari MA, Bell TE, Kotake AN, Powell M, Steinberg GK. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients. Clin Neuropharmacol. 1998 Jan-Feb;21(1):28-34. PubMed PMID: 9579282.
8: Knoche B, Milosavljev S, Gropper S, Brunner LA, Powell ML. Enantioselective determination of selfotel in human urine by high-performance liquid chromatography on a chiral stationary phase after derivatization with 9-fluorenylmethyl chloroformate. J Chromatogr B Biomed Sci Appl. 1997 Aug 1;695(2):355-63. PubMed PMID: 9300872.
9: Davis SM, Albers GW, Diener HC, Lees KR, Norris J. Termination of Acute Stroke Studies Involving Selfotel Treatment. ASSIST Steering Committed. Lancet. 1997 Jan 4;349(9044):32. PubMed PMID: 8999265.
10: Pérez-Pinzón MA, Steinberg GK. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury. CNS Drug Rev. 1996 Sep 1;2(3):257-268. PubMed PMID: 23766625; PubMed Central PMCID: PMC3678965.
11: Grotta J, Clark W, Coull B, Pettigrew LC, Mackay B, Goldstein LB, Meissner I, Murphy D, LaRue L. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial. Stroke. 1995 Apr;26(4):602-5. PubMed PMID: 7709405.

Explore Compound Types